molecular formula C22H26N2O3 B269227 2-(4-isopropylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide

2-(4-isopropylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide

Cat. No. B269227
M. Wt: 366.5 g/mol
InChI Key: HLKSFGOAMWOVHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-isopropylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide, also known as IPPA, is a synthetic compound that has shown potential in scientific research applications. IPPA is a member of the class of acetamides and is a derivative of the anti-inflammatory drug, nabumetone.

Mechanism of Action

The mechanism of action of 2-(4-isopropylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide is not fully understood, but studies have suggested that it may act through multiple pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of pro-inflammatory cytokines. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells through the activation of caspase enzymes. Additionally, this compound has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. Studies have shown that this compound can reduce inflammation and pain in animal models of rheumatoid arthritis. This compound has also been found to induce cell death in cancer cells, which may have potential therapeutic applications. Additionally, this compound has been shown to have neuroprotective effects in animal models of Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of 2-(4-isopropylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide is its potential as a therapeutic agent for various diseases, including inflammation, cancer, and neurodegenerative disorders. Additionally, this compound has been found to be relatively non-toxic in animal studies. However, one limitation of this compound is its limited solubility in water, which may make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on 2-(4-isopropylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide. One area of interest is the development of novel this compound derivatives with improved solubility and potency. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential therapeutic applications in various disease models. Finally, studies are needed to determine the safety and efficacy of this compound in human clinical trials.
In conclusion, this compound is a synthetic compound with potential applications in various scientific research areas, including anti-inflammatory, anti-cancer, and neuroprotective effects. Its synthesis method has been optimized to provide high yields of pure this compound. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in various disease models.

Synthesis Methods

2-(4-isopropylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide can be synthesized through a multi-step process starting from 4-isopropylphenol and 4-(1-pyrrolidinylcarbonyl)phenylacetic acid. The reaction involves the formation of an amide bond between the two compounds, resulting in the formation of this compound. The synthesis process has been optimized to provide high yields of pure this compound.

Scientific Research Applications

2-(4-isopropylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide has shown potential in various scientific research applications, including anti-inflammatory, anti-cancer, and neuroprotective effects. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and reduce inflammation in animal models of rheumatoid arthritis. This compound has also been shown to induce cell death in various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, this compound has been found to have neuroprotective effects in animal models of Parkinson's disease.

properties

Molecular Formula

C22H26N2O3

Molecular Weight

366.5 g/mol

IUPAC Name

2-(4-propan-2-ylphenoxy)-N-[4-(pyrrolidine-1-carbonyl)phenyl]acetamide

InChI

InChI=1S/C22H26N2O3/c1-16(2)17-7-11-20(12-8-17)27-15-21(25)23-19-9-5-18(6-10-19)22(26)24-13-3-4-14-24/h5-12,16H,3-4,13-15H2,1-2H3,(H,23,25)

InChI Key

HLKSFGOAMWOVHH-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)N3CCCC3

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)N3CCCC3

Origin of Product

United States

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